molecular formula C15H22N4O B6754870 N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide

N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide

Cat. No.: B6754870
M. Wt: 274.36 g/mol
InChI Key: QGDYELZVGNGVCS-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[24]heptane-2-carboxamide is a synthetic organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-14(12-9-15(12)5-1-2-6-15)16-7-8-19-10-17-18-13(19)11-3-4-11/h10-12H,1-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDYELZVGNGVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2C(=O)NCCN3C=NN=C3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

    Attachment of the cyclopropyl group: This step involves the alkylation of the triazole ring with cyclopropyl halides under basic conditions.

    Spirocyclic ring formation: The spirocyclic structure is formed by a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with the triazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique mechanical or electronic properties.

    Biological Studies: Investigation of its effects on cellular processes and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]spiro[2.4]heptane-2-carboxamide: shares structural similarities with other spirocyclic compounds and triazole derivatives.

    Spiro[2.4]heptane derivatives: Compounds with similar spirocyclic structures but different functional groups.

    1,2,4-Triazole derivatives: Compounds with the same triazole ring but different substituents.

Uniqueness

  • The combination of the spirocyclic structure with the 1,2,4-triazole ring and the cyclopropyl group makes this compound unique. This unique structure may confer specific properties, such as enhanced stability or selectivity for certain biological targets, distinguishing it from other similar compounds.

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